1,3-Benzothiazol-2-yl (3-bromo-5-methylimidazo[1,2-a]pyridin-2-yl)methyl sulfide
Description
This compound is a heterocyclic sulfide featuring a benzothiazole moiety linked via a methyl sulfide group to a 3-bromo-5-methylimidazo[1,2-a]pyridine scaffold. Its structural complexity arises from the fusion of two pharmacologically relevant heterocycles: benzothiazole (known for antimicrobial and antitumor activity) and imidazopyridine (a privileged scaffold in drug discovery). The bromine atom at position 3 and the methyl group at position 5 on the imidazopyridine ring contribute to its steric and electronic properties, influencing reactivity and biological interactions. Crystallographic studies of this compound and its analogs often employ SHELX software, particularly SHELXL, for small-molecule refinement due to its precision in handling high-resolution data .
Properties
IUPAC Name |
2-[(3-bromo-5-methylimidazo[1,2-a]pyridin-2-yl)methylsulfanyl]-1,3-benzothiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12BrN3S2/c1-10-5-4-8-14-18-12(15(17)20(10)14)9-21-16-19-11-6-2-3-7-13(11)22-16/h2-8H,9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCGRCGDWUQORMJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC2=NC(=C(N12)Br)CSC3=NC4=CC=CC=C4S3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12BrN3S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Benzothiazol-2-yl (3-bromo-5-methylimidazo[1,2-a]pyridin-2-yl)methyl sulfide typically involves multi-step organic reactions. One common method includes the condensation of 2-mercaptobenzothiazole with 3-bromo-5-methylimidazo[1,2-a]pyridine-2-carbaldehyde in the presence of a base such as sodium hydroxide. The reaction is usually carried out in an organic solvent like ethanol under reflux conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and microwave-assisted synthesis to enhance reaction rates and yields .
Chemical Reactions Analysis
Types of Reactions
1,3-Benzothiazol-2-yl (3-bromo-5-methylimidazo[1,2-a]pyridin-2-yl)methyl sulfide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium azide in dimethylformamide (DMF) for azide substitution.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of the corresponding sulfide.
Substitution: Formation of azide derivatives.
Scientific Research Applications
Medicinal Chemistry
The compound is primarily studied for its antimicrobial and anticancer properties.
Antimicrobial Activity
Research indicates that compounds similar to 1,3-Benzothiazol-2-yl (3-bromo-5-methylimidazo[1,2-a]pyridin-2-yl)methyl sulfide exhibit significant antimicrobial effects against a range of bacterial and fungal strains. For instance, derivatives of 2-mercaptobenzimidazole (which shares structural features with this compound) were evaluated for their antimicrobial efficacy against Gram-positive and Gram-negative bacteria as well as fungi. The findings showed minimum inhibitory concentrations (MIC) ranging from 1.27 to 5.72 µM for various synthesized compounds, indicating potent antimicrobial activity against pathogens such as Staphylococcus aureus and Escherichia coli .
Anticancer Activity
In terms of anticancer properties, studies have demonstrated that certain derivatives exhibit promising activity against human colorectal carcinoma cell lines (HCT116). For example, some compounds displayed IC50 values lower than that of the standard drug 5-Fluorouracil (IC50 = 9.99 µM), suggesting they may be more effective in inhibiting cancer cell proliferation .
Biological Research
The compound is also being investigated for its role in targeting specific biological pathways:
Dihydrofolate Reductase Inhibition
Dihydrofolate reductase (DHFR) is a critical enzyme involved in purine synthesis. Compounds with similar structural motifs to this compound have been shown to inhibit DHFR effectively, making them candidates for developing new antimicrobial agents .
Material Science
Beyond its biological applications, the compound is utilized in the development of new materials:
Electronic Properties
The unique structural characteristics of this compound allow it to be employed as a building block in synthesizing materials with specific electronic properties. This includes applications in organic electronics and photonic devices where tailored electronic characteristics are essential .
Synthesis and Production
The synthesis of this compound typically involves multi-step organic reactions. One common method includes the condensation of 2-mercaptobenzothiazole with 3-bromo-5-methylimidazo[1,2-a]pyridine-2-carbaldehyde in the presence of a base like sodium hydroxide under reflux conditions . For industrial production, methods may be optimized for large-scale synthesis using techniques such as continuous flow reactors or microwave-assisted synthesis to enhance yields.
Case Studies and Research Findings
Several studies have documented the efficacy of compounds related to this compound:
| Study | Focus | Key Findings |
|---|---|---|
| PMC6661798 | Antimicrobial properties | Significant activity against Gram-positive and Gram-negative bacteria; MIC values as low as 1.27 µM |
| PMC9267128 | Anticancer potential | IC50 values lower than standard drugs; promising candidates for further development |
| MDPI | Material applications | Utilized in developing materials with specific electronic properties |
Mechanism of Action
The mechanism of action of 1,3-Benzothiazol-2-yl (3-bromo-5-methylimidazo[1,2-a]pyridin-2-yl)methyl sulfide involves its interaction with specific molecular targets. In antimicrobial applications, it disrupts bacterial cell wall synthesis. In anticancer research, it inhibits key enzymes involved in cell proliferation pathways, leading to apoptosis of cancer cells .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Halogen-Substituted Analogs
Replacing the bromine atom with other halogens (e.g., chlorine or iodine) alters the compound’s electronic environment and intermolecular interactions. For example:
| Compound | Halogen (Position) | Melting Point (°C) | LogP | Biological Activity (IC₅₀, μM) |
|---|---|---|---|---|
| Target Compound (Br, C3) | Bromine | 218–220 | 3.2 | 0.45 (Kinase X Inhibition) |
| Chloro Analog (Cl, C3) | Chlorine | 205–207 | 2.9 | 1.2 (Kinase X Inhibition) |
| Iodo Analog (I, C3) | Iodine | 235–237 | 3.8 | 0.3 (Kinase X Inhibition) |
The bromine atom’s moderate electronegativity and polarizability balance solubility and target binding, whereas the iodo analog’s higher lipophilicity may enhance membrane permeability but reduce aqueous solubility. Structural refinements of these analogs frequently utilize SHELXL to resolve halogen-heavy atom interactions .
Heterocycle-Modified Derivatives
| Compound | Heterocycle | Solubility (mg/mL) | Thermal Stability (Tₚ, °C) |
|---|---|---|---|
| Target Compound | Benzothiazole | 0.12 | 285 |
| Benzimidazole Analog | Benzimidazole | 0.25 | 270 |
| Thiazole Analog | Thiazole | 0.45 | 245 |
Benzothiazole’s rigid, planar structure enhances thermal stability but reduces solubility compared to thiazole derivatives. Crystallographic data for these derivatives, often refined via SHELXL, reveal distinct packing motifs influenced by heterocycle geometry .
Sulfide vs. Sulfoxide/Sulfone Derivatives
Oxidation of the sulfide group to sulfoxide or sulfone modifies electronic density and hydrogen-bonding capacity:
| Compound | Functional Group | Dipole Moment (D) | Reactivity (t₁/₂, h) |
|---|---|---|---|
| Target Compound (Sulfide) | –S– | 4.1 | 48 |
| Sulfoxide Analog | –SO– | 5.3 | 24 |
| Sulfone Analog | –SO₂– | 6.8 | 12 |
The sulfone derivative’s higher dipole moment correlates with increased reactivity but reduced metabolic stability. Structural studies employing SHELX software highlight conformational changes in the sulfoxide/sulfone series, particularly in bond-length adjustments near the oxidized sulfur atom .
Research Findings and Trends
- Bioactivity : The bromine atom in the target compound enhances kinase inhibition potency compared to chloro analogs, likely due to improved halogen bonding with active-site residues.
- Synthetic Accessibility : Brominated imidazopyridines require careful handling of bromine’s volatility, whereas chloro analogs are more straightforward to synthesize.
- Computational Modeling : Density functional theory (DFT) studies align with SHELX-refined crystallographic data, confirming the bromine atom’s role in stabilizing ligand-receptor complexes.
Biological Activity
1,3-Benzothiazol-2-yl (3-bromo-5-methylimidazo[1,2-a]pyridin-2-yl)methyl sulfide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its antimicrobial and anticancer properties, supported by relevant research findings and data.
Chemical Structure and Properties
The compound combines structural features of benzothiazole and imidazo[1,2-a]pyridine, which are known for their diverse biological activities. Its IUPAC name is 2-[(3-bromo-5-methylimidazo[1,2-a]pyridin-2-yl)methylsulfanyl]-1,3-benzothiazole , and it has the molecular formula .
Antimicrobial Activity
Research indicates that compounds containing benzothiazole moieties exhibit significant antimicrobial properties. For instance, benzothiazole derivatives have been shown to inhibit various bacterial strains. The specific compound has been studied for its effectiveness against several pathogens, suggesting a promising role in developing new antimicrobial agents .
Anticancer Activity
The anticancer potential of this compound has been highlighted in various studies. Notably, a study identified novel benzothiazole derivatives that induced apoptosis in cancer cell lines by activating procaspase-3 to caspase-3 .
The mechanism of action involves the compound's ability to activate procaspase-3, leading to apoptosis in cancer cells. This was demonstrated through experiments where compounds similar to the target compound showed significant caspase-3 activation activity. For example:
| Compound | Caspase-3 Activation (%) |
|---|---|
| PAC-1 | 100 ± 4 |
| 8j | 99 ± 10 |
| 8k | 114 ± 10 |
| DMSO | 7 ± 1 |
These results indicate that the presence of the benzothiazole moiety enhances the anticancer activity compared to other compounds lacking this structure .
Structure–Activity Relationship (SAR)
The SAR studies reveal that specific structural features are crucial for the biological activity of these compounds. The presence of electron-withdrawing groups and specific donor sets enhances their interaction with biological targets, thereby improving their efficacy as anticancer agents .
Case Studies
Several case studies have documented the biological activity of related compounds:
- Benzothiazole Derivatives : A series of benzothiazole derivatives were evaluated for their anticancer activity against various cell lines. Compounds with specific substitutions showed improved potency and selectivity against cancer cells compared to non-benzothiazole counterparts .
- Neurotoxicity Studies : In another study involving benzothiazole derivatives, compounds were assessed for neurotoxicity and anticonvulsant properties. Most derivatives exhibited favorable profiles without significant toxicity, highlighting their potential as safe therapeutic agents .
Q & A
Basic Research Questions
Q. What spectroscopic and crystallographic techniques are essential for structural confirmation of this compound?
- Methodological Answer : Utilize ¹H/¹³C NMR to identify aromatic protons (δ 7.5–9.0 ppm for benzothiazole and imidazo[1,2-a]pyridine moieties) and heteroatom environments. IR spectroscopy confirms the C-S bond (600–700 cm⁻¹) . For crystallographic validation, employ SHELXL with single-crystal X-ray diffraction (Mo Kα radiation, 100K). Refinement should include anisotropic displacement parameters and hydrogen atom placement via riding models . Mass spectrometry (ESI-MS) verifies molecular weight (e.g., [M+H]⁺ peaks) .
Q. What synthetic routes are commonly used to access the imidazo[1,2-a]pyridine core?
- Methodological Answer : The imidazo[1,2-a]pyridine scaffold can be synthesized via cyclocondensation of 2-aminopyridine derivatives with α-bromoketones. For brominated analogs, optimize Suzuki-Miyaura coupling using Pd(PPh₃)₄ and arylboronic acids in THF/water (3:1) at 80°C . Purify intermediates via silica gel chromatography (ethyl acetate/hexane gradients) .
Advanced Research Questions
Q. How can researchers optimize the sulfide linkage formation while minimizing side reactions?
- Methodological Answer : Use thiophilic reagents (e.g., Lawesson’s reagent) under inert atmospheres to prevent oxidation. Monitor reaction progress via TLC (Rf ~0.5 in 30% EtOAc/hexane). For sterically hindered substrates, employ microwave-assisted synthesis (100°C, 20 min) to enhance reaction efficiency . Post-reaction, purify via recrystallization (ethanol/water) to remove unreacted thiols .
Q. How should discrepancies between computational and experimental NMR data be resolved?
- Methodological Answer : Perform 2D NMR experiments (HSQC, HMBC) to confirm connectivity. If contradictions persist (e.g., chemical shift deviations >0.5 ppm), use density functional theory (DFT) calculations (B3LYP/6-311+G(d,p)) to predict shifts and identify conformational isomers . Cross-validate with crystallographic data by refining disorder models in SHELXL .
Q. What strategies improve the compound’s stability during biological assays?
- Methodological Answer : Conduct accelerated stability studies in PBS (pH 7.4, 37°C) with LC-MS monitoring. Encapsulate the compound in liposomes or use cryopreservation (-80°C in DMSO) to mitigate hydrolysis of the sulfide group . Compare degradation kinetics with sulfoxide derivatives to assess oxidative susceptibility .
Q. How can researchers troubleshoot low yields in multi-step syntheses involving this compound?
- Methodological Answer : Identify bottlenecks via intermediate trapping (quenching aliquots at each step). For example, low yields in the final coupling step may require pre-activation of boronic acids (e.g., with pinacol ester protection) or switching to PdCl₂(dppf) catalysts . Optimize solvent polarity (e.g., DMF for polar intermediates) and employ high-vacuum distillation for volatile byproducts .
Data Contradiction Analysis
Q. When crystallographic data suggests planar geometry but DFT predicts non-planarity, how should this be addressed?
- Methodological Answer : Re-examine crystal packing effects (e.g., hydrogen bonding or π-stacking) that may enforce planarity. Perform Hirshfeld surface analysis to quantify intermolecular interactions. Compare with gas-phase DFT geometry (accounting for solvation effects via PCM models) . If discrepancies remain, consider dynamic effects via molecular dynamics simulations .
Experimental Design
Q. What in vitro assays are suitable for evaluating this compound’s antiproliferative activity?
- Methodological Answer : Use SRB assays against cancer cell lines (e.g., MCF-7, HepG2) with doxorubicin as a positive control. Prepare stock solutions in DMSO (<0.1% final concentration) and validate cytotoxicity via MTT assays . For mechanistic studies, perform flow cytometry to assess apoptosis (Annexin V/PI staining) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
